The primary source of atorvastatin is its synthetic production in pharmaceutical laboratories. The compound belongs to the class of drugs known as HMG-CoA reductase inhibitors or statins. It is characterized by its ability to reduce cholesterol synthesis in the liver, thus lowering blood cholesterol levels and reducing the risk of heart disease .
The synthesis of atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide has been explored through various methods, notably including the Paal-Knorr synthesis and multicomponent reactions (MCR). The Paal-Knorr synthesis involves several steps to construct the complex structure of atorvastatin, typically requiring six to ten steps depending on the specific route taken. Recent advancements have introduced more efficient methods such as the Ugi reaction, which allows for a reduction in synthetic steps by combining multiple reactants in one pot .
Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's molecular formula is C_{33}H_{35}F_{2}N_{1}O_{5}, with a molecular weight of approximately 558.64 g/mol.
The three-dimensional conformation plays a significant role in its interaction with biological targets, particularly HMG-CoA reductase .
Atorvastatin undergoes various chemical reactions during its synthesis and metabolism:
Atorvastatin exerts its therapeutic effects primarily through inhibition of HMG-CoA reductase. This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis:
Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide exhibits several notable physical and chemical properties:
These properties are critical for formulation development aimed at optimizing bioavailability .
Atorvastatin N-(3,5-Dihydroxy-7-heptanoic Acid)amide serves multiple scientific purposes:
The compound exhibits complex stoichiometry due to its calcium salt formation. Discrepancies exist across sources regarding its precise molecular formula and weight, reflecting analytical challenges:
Table 1: Molecular Formula and Weight Discrepancies
Source | Reported Molecular Formula | Reported Molecular Weight | Notes |
---|---|---|---|
PubChem [1] | C₈₀H₉₄CaF₂N₆O₁₆ | - | Represents dimeric form (2x C₄₀H₄₇FN₃O₈ + Ca) |
LGC Standards [2] [7] | 2 C₄₀H₄₇FN₃O₈ · Ca | 1473.71 g/mol | Accurate mass confirmed: 1472.632 Da |
SCBT/BOC Sciences [3] [4] [6] | C₄₀H₄₈FN₃O₈ · 0.5Ca | 736.86 g/mol | Implies monomeric representation with half calcium ion |
ChemicalBook [5] | C₄₀H₅₀CaFN₃O₈ | 759.93 g/mol | Suggests different protonation state |
Key Findings:
[Ca+2].CC(C)c1c(C(=O)Nc2ccccc2)c(c3ccccc3)c(c4ccc(F)cc4)n1CC[C@@H](O)C[C@@H](O)CC(=O)NCC[C@@H](O)C[C@@H](O)CC(=O)[O-]
(repeated twice) [7] [9]. This impurity arises from incomplete ester hydrolysis or side reactions during synthesis. Its structure differs significantly from atorvastatin calcium:
Table 2: Structural Comparison with Atorvastatin Calcium
Structural Feature | Atorvastatin Calcium | N-(3,5-Dihydroxy-7-heptanoic Acid)amide Impurity | Biological Implication |
---|---|---|---|
Core Pharmacophore | Dihydropyrole ring with fluorophenyl/isopropyl groups | Identical | Retains HMG-CoA reductase binding affinity |
Side Chain 1 (Pyrrole-N linked) | -COO⁻ Ca²⁺ bridge (Hydrolyzed ester) | -CONH-CH₂CH₂C@HCH₂C@HCH₂CH₂COO⁻ (Amide + Acid) | Prevents lactonization; Alters solubility & membrane permeability |
Side Chain 2 (Acid terminus) | -COO⁻ Ca²⁺ bridge | -CONH-CH₂CH₂C@HCH₂C@HCH₂CH₂COO⁻ (Amide + Acid) | Introduces second amide bond; Increases molecular weight & H-bonding |
Key Functional Groups | 1x Carboxylate, 1x Ester (hydrolyzed in vivo) | 1x Carboxylate, 2x Amides, 4x Alcohols | Alters metabolic stability & clearance pathways |
Key Differences:
diamino
structure (hence synonyms like "Diamino Atorvastatin Calcium") [5]. This introduces additional hydrogen-bonding capacity and significantly increases polarity and molecular weight (1473.71 g/mol vs. 1209.42 g/mol for dimeric atorvastatin Ca). Stability data indicates significant sensitivity to environmental moisture, impacting handling and storage protocols.
>145°C (dec.)
) [5], indicating thermal instability common to complex organic salts. CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3